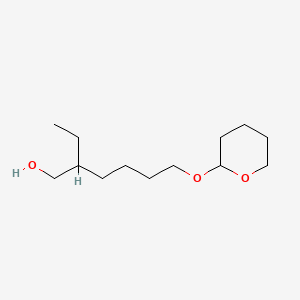
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol, also known as MNBA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized using a complex process that involves several steps, and it has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has been shown to inhibit the activity of PKC in a dose-dependent manner, and it has been used to study the role of PKC in various cellular processes.
Wirkmechanismus
The mechanism of action of 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is related to its ability to inhibit the activity of PKC. PKC is a family of serine/threonine kinases that are involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates target proteins, leading to changes in their activity or localization. 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol inhibits the activity of PKC by binding to the regulatory domain of the enzyme, preventing its activation by phosphorylation.
Biochemical and Physiological Effects
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit PKC, 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has been shown to inhibit the activity of other kinases, including protein kinase A (PKA) and protein kinase G (PKG). 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is also relatively stable and easy to handle, making it suitable for use in a wide range of experiments. However, 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has some limitations for lab experiments. It is relatively expensive, and its synthesis requires several steps, making it difficult to produce in large quantities. Additionally, 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has some toxicity in vivo, limiting its use in animal studies.
Zukünftige Richtungen
There are several future directions for research on 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol. One area of interest is the development of more potent and selective inhibitors of PKC. Another area of interest is the identification of new targets for 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol, which may have therapeutic potential in the treatment of various diseases. Additionally, the use of 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol in combination with other drugs may enhance its therapeutic efficacy and reduce its toxicity. Finally, the development of new synthetic routes for 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol may improve its yield and reduce its cost, making it more accessible for use in research.
Conclusion
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is a unique chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of PKC. This compound has been synthesized using a complex process, and it has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has several future directions for research, including the development of more potent and selective inhibitors of PKC, the identification of new targets for 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol, and the development of new synthetic routes for 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol.
Synthesemethoden
The synthesis of 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol involves several steps, which include the reaction of 4-nitrobenzenesulfonyl chloride with N-methyl-1,3-propanediamine to form N-methyl-N-(4-nitrobenzenesulfonyl)propane-1,3-diamine. This intermediate is then reacted with 3-pyridylboronic acid to form 4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol. The overall yield of this process is approximately 50%, and the purity of the final product is typically greater than 95%.
Eigenschaften
CAS-Nummer |
1346602-20-7 |
|---|---|
Produktname |
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol |
Molekularformel |
C16H19N3O5S |
Molekulargewicht |
365.404 |
IUPAC-Name |
N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O5S/c1-18(11-3-5-16(20)13-4-2-10-17-12-13)25(23,24)15-8-6-14(7-9-15)19(21)22/h2,4,6-10,12,16,20H,3,5,11H2,1H3 |
InChI-Schlüssel |
GRYXOLRDXQCYHQ-UHFFFAOYSA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



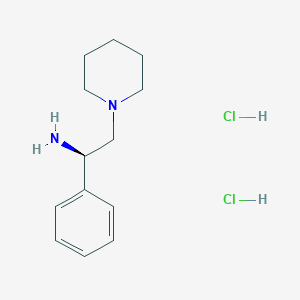


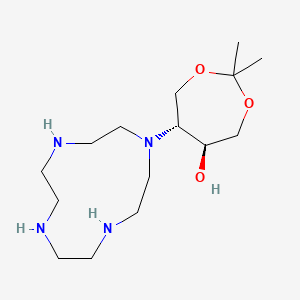
![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)
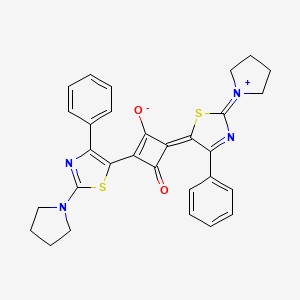
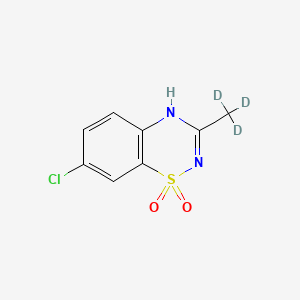
![(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B585909.png)
